molecular formula C18H17ClN2O4S B2989226 1-(4-chlorophenyl)-3-(3-methoxyphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione CAS No. 878427-97-5

1-(4-chlorophenyl)-3-(3-methoxyphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione

Cat. No.: B2989226
CAS No.: 878427-97-5
M. Wt: 392.85
InChI Key: AVOVBEHIBDUZMR-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(3-methoxyphenyl)-hexahydro-1H-5λ⁶-thieno[3,4-d]imidazole-2,5,5-trione is a structurally complex heterocyclic compound featuring a fused thienoimidazole core with three ketone (trione) groups.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(3-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c1-25-15-4-2-3-14(9-15)21-17-11-26(23,24)10-16(17)20(18(21)22)13-7-5-12(19)6-8-13/h2-9,16-17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOVBEHIBDUZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-chlorophenyl)-3-(3-methoxyphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C20H21ClN2O3S
  • Molecular Weight : 404.9 g/mol

Antibacterial Activity

Research has demonstrated that similar imidazole derivatives exhibit significant antibacterial properties. For instance, derivatives of imidazole have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial growth through interference with cellular processes.

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainInhibition Zone (mm)IC50 (µM)
Compound A (similar structure)Salmonella typhi152.14±0.003
Compound BBacillus subtilis180.63±0.001

Anti-inflammatory Activity

Imidazole derivatives have been linked to anti-inflammatory effects as well. Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways . This property could make them valuable in treating conditions characterized by chronic inflammation.

Anticancer Activity

The anticancer potential of imidazole derivatives is particularly noteworthy. Research has indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways such as BCL-2 and BAX interactions . The ability to target cancer cells while sparing normal cells is a significant advantage in drug development.

Case Study: Anticancer Properties

A study involving metal complexes of imidazole derivatives demonstrated potent anticancer activity against breast cancer cell lines. The complexes exhibited IC50 values significantly lower than those of standard chemotherapeutic agents .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as acetylcholinesterase and urease .
  • Protein Binding : Docking studies indicate strong binding interactions with serum proteins like bovine serum albumin (BSA), enhancing their pharmacokinetic profiles .

Comparison with Similar Compounds

Research Findings and Implications

  • Spectroscopic Signatures : The target’s IR spectrum would differ from due to trione C=O stretches (~1700 cm⁻¹) vs. C=S (1243 cm⁻¹) in triazole-thiones .
  • Pharmacological Potential: Chlorophenyl and methoxyphenyl groups are associated with antimicrobial and anti-inflammatory activities, suggesting the target may outperform in solubility-driven applications .
  • Thermodynamic Stability: The thienoimidazole core’s fused ring system likely enhances thermal stability over simpler imidazoles in , as seen in differential scanning calorimetry (DSC) studies of similar compounds .

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